For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 2,5-Dibromopyrazine
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2,5-Dibromopyrazine (CAS No. 23229-26-7). This versatile heterocyclic compound serves as a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.
Overview and Chemical Identity
2,5-Dibromopyrazine is a halogenated aromatic heterocycle characterized by a pyrazine (B50134) ring substituted with two bromine atoms.[1] These bromine atoms serve as highly versatile reactive handles, making the compound an essential building block in organic synthesis.[2][3] Its ability to participate in a wide array of chemical transformations, particularly cross-coupling reactions, allows for the precise construction of complex molecular architectures.[1][3]
Table 1: Chemical and Physical Properties of 2,5-Dibromopyrazine
| Property | Value | Source(s) |
| IUPAC Name | 2,5-dibromopyrazine | [4] |
| Synonyms | 3,6-Dibromopyrazine, Pyrazine, 2,5-dibromo- | [4][5] |
| CAS Number | 23229-26-7 | [2][4] |
| Molecular Formula | C₄H₂Br₂N₂ | [1][2] |
| Molecular Weight | 237.88 g/mol | [2][4] |
| Appearance | White to light yellow/orange solid powder or crystal | [1][2][6] |
| Melting Point | 45.0 to 49.0 °C | [1][5][6] |
| Boiling Point | 234.0 ± 35.0 °C (Predicted) | [5][6] |
| Density | ~2.2 g/cm³ (2.197 g/cm³) | [1][5][6] |
| Solubility | Soluble in DMSO, N,N-dimethylformamide; Poorly soluble in water | [1] |
| pKa | -4.28 ± 0.10 (Predicted) | [6] |
| Flash Point | 95 °C | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,5-Dibromopyrazine. Standard spectral data are available from various sources.
Table 2: Spectroscopic Data References for 2,5-Dibromopyrazine
| Technique | Source Information |
| ATR-IR | Spectrum available from Bio-Rad Laboratories, Inc. Instrument: Bruker Tensor 27 FT-IR.[4] |
| FT-Raman | Spectrum available from Bio-Rad Laboratories, Inc. Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[4] |
| NMR, HPLC, LC-MS | Data available from suppliers like BLD Pharm.[7] |
| Gas Chromatography | Purity typically assayed at >95% or >98% via GC.[8][9] |
Synthesis of 2,5-Dibromopyrazine
The synthesis of 2,5-Dibromopyrazine is well-documented, with the most common route involving a Sandmeyer-type reaction starting from 5-bromo-2-pyrazinamine.
Experimental Protocol: Synthesis from 5-bromo-2-pyrazinamine
This protocol is adapted from established literature procedures.[10][11]
Reagents:
-
5-bromo-2-pyrazinamine (1.0 eq, e.g., 3.0 g, 17.2 mmol)
-
Aqueous Hydrobromic Acid (HBr)
-
Bromine (Br₂) (3.0 eq, e.g., 8.2 g, 51.7 mmol)
-
Aqueous Sodium Nitrite (B80452) (NaNO₂) (2.5 eq, e.g., 2.97 g, 43.0 mmol)
-
40% Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or Dichloromethane)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a cooled solution of aqueous HBr (e.g., in an ice-acetone bath at -15 °C), add 5-bromo-2-pyrazinamine (1.0 eq) and bromine (3.0 eq).[10][11]
-
Stir the mixture. Slowly add an aqueous solution of sodium nitrite (2.5 eq) dropwise over 1 hour, ensuring the internal temperature is maintained below 5 °C.[10][11]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.[10][11]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[10]
-
Upon completion, carefully neutralize the reaction mixture to a pH of 7-8 with a 40% NaOH solution.[10][11]
-
Extract the product from the aqueous layer using diethyl ether or dichloromethane.[1][10]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[10][11]
-
Concentrate the organic solution under reduced pressure (below 30 °C) to yield 2,5-Dibromopyrazine, typically as a brown oil or solid.[10][11]
Caption: Workflow for the synthesis of 2,5-Dibromopyrazine.
Chemical Reactivity and Key Reactions
The two bromine atoms on the pyrazine ring are the primary sites of reactivity, enabling a variety of synthetic transformations. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the C-Br bonds towards nucleophilic substitution and facilitates oxidative addition in cross-coupling reactions.
Caption: Overview of the primary reaction pathways for 2,5-Dibromopyrazine.
Palladium-Catalyzed Cross-Coupling Reactions
2,5-Dibromopyrazine is an excellent substrate for various cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling: This is one of the most common reactions involving 2,5-Dibromopyrazine. It couples the pyrazine core with aryl or vinyl boronic acids or esters.[1] The reactivity of the C-X bond in Suzuki couplings follows the trend I > Br > Cl, making the C-Br bonds in 2,5-Dibromopyrazine sufficiently reactive for efficient coupling, often requiring higher temperatures than their diiodo- counterparts.[12] This reaction is instrumental in synthesizing complex poly-aromatic systems for various applications.[13]
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling reactions.
General Experimental Protocol for Suzuki Coupling
This protocol provides a general methodology for the Suzuki coupling of 2,5-Dibromopyrazine.
Materials:
-
2,5-Dibromopyrazine (1.0 eq)
-
Arylboronic acid (2.2-2.5 eq for double coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
In a reaction vessel, combine 2,5-Dibromopyrazine, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Degas the resulting mixture with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[12]
-
Heat the reaction mixture with stirring to the required temperature (typically 90-110 °C) for several hours.[12]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Dry the organic layer, concentrate it under vacuum, and purify the residue, typically by column chromatography, to obtain the coupled product.
Other Cross-Coupling Reactions:
-
Heck Coupling: While feasible, the Heck reaction with 2,5-dibromopyridine (B19318) (a related compound) can sometimes lead to unexpected dimerization products, suggesting that careful optimization is required for pyrazine substrates.[14]
-
Stille and Sonogashira Couplings: These reactions are also widely used to functionalize the 2,5-Dibromopyrazine core, introducing organostannane and terminal alkyne groups, respectively.[3]
Other Reactions
-
Halogen Exchange: The bromine atoms can be efficiently substituted by iodine through reaction with sodium iodide, providing the more reactive 2,5-diiodopyrazine (B123192) intermediate.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient pyrazine ring allows for the displacement of the bromide ions by various nucleophiles, such as amines, alcohols, and thiols, although this often requires harsh conditions or activation by a strong electron-withdrawing group.
Applications in Research and Development
2,5-Dibromopyrazine is a cornerstone intermediate in several high-value chemical industries.
-
Pharmaceutical Development: It is a key building block for synthesizing novel therapeutic agents.[2] Its pyrazine core is a common scaffold in drugs targeting various diseases, including cancer and inflammatory conditions.[2]
-
Agricultural Chemistry: The compound is used to create effective and targeted pesticides and herbicides.[2]
-
Material Science: It is explored for its potential in creating novel organic materials, such as conductive polymers and organic semiconductors for electronic applications.[2]
-
Biological Research and Bioconjugation: Researchers use 2,5-Dibromopyrazine to study biological pathways.[2] Recent studies have investigated quaternized dibromopyrazines as reagents for the site-selective rebridging of disulfide bonds in antibodies, opening new avenues for antibody-drug conjugates.[15]
Safety and Handling
2,5-Dibromopyrazine must be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | [4] |
| Risk Phrases (obsolete) | R36/37/38: Irritating to eyes, respiratory system and skin. | [5] |
| Safety Phrases (obsolete) | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [5] |
| Storage | Store in a dark, dry place at room temperature or refrigerated (0-8°C).[2][6] |
Conclusion
2,5-Dibromopyrazine is a highly valuable and versatile chemical intermediate. Its well-defined physical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for chemists in academia and industry. Its continued use in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials underscores its importance in modern chemical science. Proper handling and an understanding of its reactivity are essential for leveraging its full synthetic potential.
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